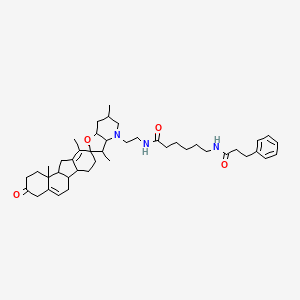

Cyclopamine-KAAD

Description

Properties

IUPAC Name |

N-[2-(3',6',10,11b-tetramethyl-3-oxospiro[1,2,4,6,6a,6b,7,8,11,11a-decahydrobenzo[a]fluorene-9,2'-3,3a,5,6,7,7a-hexahydrofuro[3,2-b]pyridine]-4'-yl)ethyl]-6-(3-phenylpropanoylamino)hexanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H63N3O4/c1-29-25-39-42(47(28-29)24-23-46-40(49)13-9-6-10-22-45-41(50)17-14-32-11-7-5-8-12-32)31(3)44(51-39)21-19-35-36-16-15-33-26-34(48)18-20-43(33,4)38(36)27-37(35)30(44)2/h5,7-8,11-12,15,29,31,35-36,38-39,42H,6,9-10,13-14,16-28H2,1-4H3,(H,45,50)(H,46,49) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDHRPWOAMDJICD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(C(C3(O2)CCC4C5CC=C6CC(=O)CCC6(C5CC4=C3C)C)C)N(C1)CCNC(=O)CCCCCNC(=O)CCC7=CC=CC=C7 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H63N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

698.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Cyclopamine-KAAD

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclopamine-KAAD, a potent and cell-permeable analog of cyclopamine (B1684311), is a specific inhibitor of the Hedgehog (Hh) signaling pathway. Its mechanism of action is centered on its direct interaction with the Smoothened (Smo) receptor, a key transducer of the Hh signal. By binding to the heptahelical bundle of Smo, this compound allosterically modulates the receptor's conformation, preventing the downstream activation of Gli transcription factors and subsequent gene expression. This guide provides a detailed technical overview of the molecular interactions, signaling consequences, and experimental methodologies used to elucidate the mechanism of this compound.

Core Mechanism: Direct Antagonism of Smoothened

This compound exerts its inhibitory effect on the Hedgehog signaling pathway through direct binding to the seven-transmembrane (7TM) protein Smoothened (Smo).[1][2][3] Unlike the canonical inhibition of Smo by the Patched (Ptch) receptor, which is relieved upon Hedgehog ligand binding, this compound acts as a direct antagonist of Smo activity.[1][2]

The binding site for cyclopamine and its derivatives is located within the heptahelical bundle of the Smo protein.[1] This interaction is highly specific, as demonstrated by the lack of binding to the Drosophila Smo homolog, which is insensitive to cyclopamine, or to the structurally related Frizzled7 receptor.[1] The binding of this compound to Smo is thought to induce a conformational change that locks the receptor in an inactive state, preventing it from transducing the signal downstream.[1][4] This is supported by evidence showing that cyclopamine binding can alter the conformation of a constitutively active Smo mutant (SmoA1).[1]

Interestingly, while this compound acts as an antagonist at the transmembrane domain (TMD), it has been suggested that cyclopamine can act as an agonist when it binds to the Cysteine-Rich Domain (CRD) of Smoothened.[5][6] However, its primary and well-established role in Hedgehog pathway inhibition is through its interaction with the TMD.

Impact on Downstream Hedgehog Signaling

The binding of this compound to Smo effectively blocks the downstream cascade of the Hedgehog pathway. In the absence of Hh signaling, the full-length Gli transcription factors (Gli2 and Gli3) are proteolytically processed into repressor forms (GliR). Upon Hh pathway activation, Smo activation leads to the inhibition of this processing, allowing full-length Gli proteins to translocate to the nucleus and activate the transcription of Hh target genes.

This compound's inhibition of Smo prevents this switch, leading to the continued production of Gli repressor forms and the suppression of Hh target gene expression.[7][8] This ultimately results in the inhibition of cell proliferation, survival, and differentiation processes that are dependent on Hedgehog signaling.[7][9] For instance, studies have shown that cyclopamine can induce G1 cell cycle arrest and inhibit the invasive ability of cancer cells.[9]

Quantitative Analysis of this compound Activity

The potency of this compound has been quantified in various cellular assays. These values are crucial for understanding its efficacy and for designing experiments.

| Parameter | Value | Assay System | Reference |

| IC₅₀ | 20 nM | Shh-LIGHT2 assay | [10] |

| IC₅₀ | 50 nM | p2Ptch-/- cells | |

| IC₅₀ | 500 nM | SmoA1-LIGHT cells | |

| IC₅₀ | 3 nM | Inhibition of purmorphamine (B1684312) (1 µM) induced pathway activation | [11] |

| IC₅₀ | 100 nM | Inhibition of purmorphamine (10 µM) induced pathway activation in Shh-LIGHT2 cells | [11] |

| Apparent Kᴅ | 23 nM | For KAAD-cyclopamine competing with BODIPY-cyclopamine binding to Smo | [1] |

Experimental Protocols

The mechanism of this compound has been elucidated through a variety of experimental techniques. Below are detailed methodologies for key experiments.

BODIPY-Cyclopamine Binding Assay

This assay is used to visualize and quantify the binding of cyclopamine derivatives to Smoothened-expressing cells.

Protocol:

-

Cell Culture: COS-1 or HEK293T cells are transiently transfected with a Smoothened expression construct.

-

Incubation: Transfected cells are incubated with BODIPY-cyclopamine, a fluorescent derivative of cyclopamine, at a specified concentration (e.g., 10 nM).

-

Competition: For competition assays, cells are co-incubated with BODIPY-cyclopamine and increasing concentrations of a non-fluorescent competitor, such as this compound.

-

Analysis:

-

Fluorescence Microscopy: Cells are visualized under a fluorescence microscope to observe the localization of BODIPY-cyclopamine binding.

-

Flow Cytometry: Cells are analyzed by flow cytometry to quantify the percentage of fluorescently labeled cells and the mean fluorescence intensity, providing a measure of binding.

-

-

Data Interpretation: A decrease in BODIPY-cyclopamine fluorescence in the presence of a competitor indicates direct binding to Smo. The concentration of the competitor that reduces binding by 50% (IC₅₀) can be determined.

Shh-LIGHT2 Reporter Assay

This cell-based assay measures the activity of the Hedgehog signaling pathway by quantifying the expression of a reporter gene under the control of a Gli-responsive promoter.

Protocol:

-

Cell Line: Shh-LIGHT2 cells, which are NIH/3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control, are used.

-

Treatment: Cells are treated with a Hedgehog pathway agonist (e.g., Shh-N conditioned medium or a small molecule agonist like SAG) in the presence or absence of varying concentrations of this compound.

-

Incubation: Cells are incubated for a sufficient period (e.g., 48 hours) to allow for reporter gene expression.

-

Lysis and Luciferase Measurement: Cells are lysed, and the activities of both firefly and Renilla luciferases are measured using a luminometer and a dual-luciferase reporter assay system.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for variations in cell number and transfection efficiency. The IC₅₀ value for this compound is determined as the concentration that causes a 50% reduction in the agonist-induced luciferase activity.

Visualizing the Mechanism

Signaling Pathway Diagram

Caption: Inhibition of the Hedgehog signaling pathway by this compound.

Experimental Workflow: BODIPY-Cyclopamine Binding Assay

Caption: Workflow for assessing this compound binding to Smoothened.

References

- 1. Inhibition of Hedgehog signaling by direct binding of cyclopamine to Smoothened - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. cyclo-rgdfk.com [cyclo-rgdfk.com]

- 4. The structural basis of Smoothened activation in Hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cyclopamine modulates smoothened receptor activity in a binding position dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Binding Position Dependent Modulation of Smoothened Activity by Cyclopamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cyclopamine-mediated hedgehog pathway inhibition depletes stem-like cancer cells in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Hedgehog signaling inhibitor cyclopamine induces apoptosis by decreasing Gli2 and Bcl2 expression in human salivary pleomorphic adenoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cyclopamine is a novel Hedgehog signaling inhibitor with significant anti-proliferative, anti-invasive and anti-estrogenic potency in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ≥70% (sum of two isomers, HPLC), solid, Hedgehog signaling inhibitor, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]

- 11. medchemexpress.com [medchemexpress.com]

A Technical Guide to the Discovery and Synthesis of Cyclopamine-KAAD: A Potent Hedgehog Pathway Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and its aberrant activation is implicated in the progression of various cancers.[1][2][3][4] Cyclopamine (B1684311), a naturally occurring steroidal alkaloid, was one of the first identified inhibitors of this pathway.[1][2] However, its therapeutic potential has been limited by poor solubility and metabolic instability. This has led to the development of semi-synthetic derivatives with improved pharmacological properties. Among these, Cyclopamine-KAAD has emerged as a significantly more potent and soluble analogue. This document provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental data related to this compound.

Discovery of Cyclopamine and the Emergence of KAAD-Cyclopamine

The Origins of a Hedgehog Inhibitor

The story of cyclopamine begins not in a laboratory, but on the pastures of Idaho in the mid-20th century, where outbreaks of severe craniofacial malformations, including cyclopia, were observed in newborn lambs.[5] These birth defects were traced back to the maternal ingestion of the California false hellebore, Veratrum californicum.[5][6] Subsequent investigations by the U.S. Department of Agriculture led to the isolation and identification of the teratogenic agent, a steroidal alkaloid named cyclopamine.[5][6][7]

It was later discovered that the teratogenic effects of cyclopamine were due to its specific inhibition of the Hedgehog (Hh) signaling pathway, a crucial pathway for embryonic development.[6][8] This discovery highlighted the potential of cyclopamine as a tool to study Hh signaling and as a potential therapeutic agent for cancers driven by aberrant Hh pathway activation.[1][5]

Limitations of Natural Cyclopamine and the Need for Derivatives

Despite its promise, natural cyclopamine possesses several drawbacks that limit its clinical utility. These include:

-

Poor Solubility: Cyclopamine is poorly soluble in aqueous solutions, making formulation and delivery challenging.

-

Metabolic Instability: The molecule is unstable at low pH, such as in the stomach, where it can rearrange to the toxic, but inactive, veratramine.[5]

These limitations spurred the development of semi-synthetic derivatives of cyclopamine with the aim of improving its physicochemical and pharmacological properties.

Development of this compound

This compound is a semi-synthetic derivative of cyclopamine that was developed to overcome the limitations of the parent compound.[5] It is a cell-permeable molecule that exhibits significantly increased biological potency, being 10 to 20 times more active than cyclopamine in inhibiting the Hedgehog pathway.[5] This enhanced activity, coupled with improved solubility, has made this compound a valuable tool for cancer research and a more promising candidate for therapeutic development.[5][9]

Synthesis of this compound

This compound is generated through a semi-synthetic approach starting from natural cyclopamine, which is extracted from Veratrum californicum.[5] The synthesis involves a five-step chemical modification of the natural product.[5] While a detailed, step-by-step protocol is not fully elucidated in the provided literature, the chemical name, 3-Keto-N-(aminoethyl-N'-aminocaproyldihydrocinnamoyl)cyclopamine, provides insight into the modifications.[10] The process involves the introduction of a side chain at the 3-keto position of the cyclopamine core.

The total synthesis of cyclopamine itself is a complex and low-yield process, making the semi-synthetic route from the more readily available natural product the preferred method for generating derivatives like this compound.[5][7][11][12]

Below is a conceptual workflow for the semi-synthesis of this compound.

References

- 1. Cyclopamine is a novel Hedgehog signaling inhibitor with significant anti-proliferative, anti-invasive and anti-estrogenic potency in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. Frontiers | Discovery of Small Molecule Inhibitors Targeting the Sonic Hedgehog [frontiersin.org]

- 4. Inhibitors of the Hedgehog Signaling Pathway | Hadden Research Lab [hadden.lab.uconn.edu]

- 5. chm.bris.ac.uk [chm.bris.ac.uk]

- 6. Inhibition of Hedgehog signaling by direct binding of cyclopamine to Smoothened - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Convergent Total Synthesis of (−)-Cyclopamine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [PDF] The teratogenic Veratrum alkaloid cyclopamine inhibits sonic hedgehog signal transduction. | Semantic Scholar [semanticscholar.org]

- 9. Hedgehog signaling pathway and its targets for treatment in basal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound - Creative Enzymes [creative-enzymes.com]

- 11. researchgate.net [researchgate.net]

- 12. The Liu/Qin Synthesis of Cyclopamine [organic-chemistry.org]

Cellular Targets of Cyclopamine-KAAD: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopamine-KAAD, a potent and cell-permeable analog of cyclopamine (B1684311), has emerged as a critical tool in the study of the Hedgehog (Hh) signaling pathway and as a potential therapeutic agent in cancers where this pathway is aberrantly activated.[1] This technical guide provides a comprehensive overview of the cellular targets of this compound, detailing its mechanism of action, quantitative interaction data, and the experimental protocols used to elucidate these findings.

The Hedgehog signaling pathway is a crucial regulator of embryonic development and tissue homeostasis.[2][3] Its dysregulation is implicated in a variety of human cancers, including basal cell carcinoma, medulloblastoma, and certain types of pancreatic and lung cancer.[2][4][5] The transmembrane protein Smoothened (SMO) is a key component of this pathway, and its inhibition has been a primary focus for the development of anti-cancer therapies.[2][6] Cyclopamine and its derivatives, such as this compound, are notable inhibitors of SMO.[7][8]

Core Cellular Target: Smoothened (SMO)

The primary and direct cellular target of this compound is the G protein-coupled receptor (GPCR)-like protein, Smoothened (SMO).[7] In the canonical Hedgehog signaling pathway, the receptor Patched1 (PTCH1) tonically inhibits SMO in the absence of a Hedgehog ligand (such as Sonic Hedgehog, Shh).[4][6] Upon binding of Shh to PTCH1, this inhibition is relieved, allowing SMO to become active and initiate a downstream signaling cascade that culminates in the activation of GLI family transcription factors and the expression of Hh target genes.[2][4]

This compound exerts its inhibitory effect by directly binding to the heptahelical bundle of SMO.[7] This binding event locks SMO in an inactive conformation, preventing its downstream signaling activities even in the presence of an activating Hh ligand or in cases of inactivating mutations in PTCH1.[4][7]

Quantitative Data: Binding Affinity and Inhibitory Concentration

The potency of this compound has been quantified through various in vitro and cell-based assays. The following tables summarize the key quantitative data available.

| Parameter | Value | Assay/Cell Line | Reference |

| IC₅₀ | 20 nM | Shh-LIGHT2 Assay | [7][9][10][11] |

| IC₅₀ | 50 nM | p2Ptch-/- cells | [11] |

| IC₅₀ | 500 nM | SmoA1-LIGHT cells | [11] |

| IC₅₀ | 100 nM | Shh-LIGHT2 cells (stimulated with 10 µM purmorphamine) | [12] |

| IC₅₀ | 3 nM | Pathway activation induced by 1 µM purmorphamine | [12] |

| Apparent KD | 23 nM | KAAD-cyclopamine/Smo complex | [7] |

Table 1: Inhibitory Concentrations and Binding Affinity of this compound.

Mechanism of Action and Signaling Pathway

This compound's interaction with SMO disrupts the normal activation sequence of the Hedgehog pathway. The following diagram illustrates the canonical Hh signaling pathway and the point of intervention by this compound.

Experimental Protocols

The identification and characterization of SMO as the direct target of this compound have been established through a series of key experiments. Detailed methodologies for these experiments are provided below.

Photoaffinity Labeling and Cross-Linking Competition Assay

Objective: To demonstrate a direct physical interaction between cyclopamine derivatives and SMO.

Methodology:

-

Synthesis of Photoaffinity Probe: A photoaffinity derivative of cyclopamine, such as PA-cyclopamine, is synthesized. This derivative is typically radiolabeled (e.g., with ¹²⁵I) to enable detection.[7]

-

Cell Culture and Transfection: NIH-3T3 cells or other suitable cell lines are cultured. For enhanced signal, cells can be transiently transfected with a construct expressing tagged SMO (e.g., Smo-Myc₃).[7]

-

Incubation with Probe: The cells are incubated with the radiolabeled PA-cyclopamine in the dark to allow for binding to its cellular targets.

-

UV Cross-Linking: The cells are exposed to UV light to activate the photoaffinity probe, causing it to covalently cross-link to any proteins in close proximity.

-

Competition Assay: To demonstrate specificity, parallel experiments are conducted where cells are co-incubated with the photoaffinity probe and increasing concentrations of a non-photoreactive competitor, such as this compound.[7]

-

Cell Lysis and Immunoprecipitation: Cells are lysed, and the SMO protein is immunoprecipitated using an antibody against its tag (e.g., anti-Myc).

-

SDS-PAGE and Autoradiography: The immunoprecipitated proteins are separated by SDS-PAGE, and the gel is exposed to X-ray film. A band corresponding to the molecular weight of SMO will be visible in the absence of the competitor. The intensity of this band will decrease with increasing concentrations of this compound, indicating specific binding.[7]

Fluorescent Derivative Binding Assay and Flow Cytometry

Objective: To visualize and quantify the binding of a cyclopamine derivative to cells expressing SMO and to determine the binding affinity of competitors.

Methodology:

-

Synthesis of Fluorescent Probe: A fluorescent derivative of cyclopamine, such as BODIPY-cyclopamine, is synthesized. This derivative should retain its biological activity.[7]

-

Cell Culture and Transfection: COS-1 or a similar cell line is transiently transfected with a SMO expression construct. Control transfections with empty vectors or other membrane proteins (e.g., Frizzled) are also prepared.[7]

-

Incubation with Fluorescent Probe: The transfected cells are incubated with BODIPY-cyclopamine.

-

Competition Assay: For determining binding affinity, cells are co-incubated with BODIPY-cyclopamine and a range of concentrations of the unlabeled competitor, this compound.[7]

-

Flow Cytometry Analysis: The cells are analyzed by flow cytometry. A shift in fluorescence intensity will be observed in the cell population expressing SMO compared to control cells. In the competition assay, the fluorescence intensity will decrease as the concentration of this compound increases.[7]

-

Data Analysis: The median fluorescence intensity is plotted against the concentration of the competitor. The data is then fitted to a one-site binding competition model to calculate the apparent dissociation constant (KD) of this compound for SMO.[7]

Shh-LIGHT2 Reporter Assay

Objective: To measure the functional inhibition of the Hedgehog pathway in response to this compound.

Methodology:

-

Cell Line: The Shh-LIGHT2 cell line is a mouse embryonic fibroblast line (NIH-3T3) stably transfected with a GLI-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control.[7]

-

Cell Culture and Treatment: Shh-LIGHT2 cells are plated in multi-well plates. The cells are then treated with a Hedgehog pathway agonist (e.g., Shh-conditioned medium or a small molecule agonist like SAG) in the presence of varying concentrations of this compound.

-

Incubation: The cells are incubated for a sufficient period (e.g., 24-48 hours) to allow for reporter gene expression.

-

Luciferase Assay: The cells are lysed, and the activities of both firefly and Renilla luciferase are measured using a dual-luciferase reporter assay system.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for variations in cell number and transfection efficiency. The normalized luciferase activity is then plotted against the concentration of this compound. The data is fitted to a dose-response curve to determine the IC₅₀ value, which is the concentration of the inhibitor that reduces the reporter activity by 50%.[7]

Conclusion

This compound is a highly specific and potent inhibitor of the Hedgehog signaling pathway, exerting its effects through direct binding to the transmembrane protein Smoothened. The quantitative data from various cellular assays consistently demonstrate its low nanomolar efficacy. The experimental protocols outlined in this guide have been instrumental in defining SMO as the direct cellular target and in quantifying the inhibitory activity of this compound. This molecule remains an invaluable tool for researchers investigating Hedgehog signaling and holds promise for the development of targeted cancer therapies.

References

- 1. Hedgehog signaling pathway and its targets for treatment in basal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ajosr.org [ajosr.org]

- 3. Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. targetedonc.com [targetedonc.com]

- 5. Hedgehog pathway and smoothened inhibitors in cancer therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hedgehog pathway inhibitor - Wikipedia [en.wikipedia.org]

- 7. Inhibition of Hedgehog signaling by direct binding of cyclopamine to Smoothened - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tumor shrinkage by cyclopamine tartrate through inhibiting hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound - Creative Enzymes [creative-enzymes.com]

- 10. ≥70% (sum of two isomers, HPLC), solid, Hedgehog signaling inhibitor, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]

- 11. merckmillipore.com [merckmillipore.com]

- 12. medchemexpress.com [medchemexpress.com]

In Vivo Efficacy of Cyclopamine-KAAD: A Technical Guide to Hedgehog Pathway Inhibition in Tumor Growth

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vivo effects of Cyclopamine-KAAD, a potent derivative of cyclopamine (B1684311), on tumor growth. This compound is a specific inhibitor of the Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development and cellular proliferation that is often aberrantly activated in various cancers. This document details the mechanism of action of this compound, summarizes key quantitative data from preclinical in vivo studies, provides detailed experimental protocols for its use in animal models, and visualizes the relevant biological pathways and experimental workflows. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, pharmacology, and drug development who are investigating the therapeutic potential of Hedgehog pathway inhibition.

Introduction: The Hedgehog Signaling Pathway and Cancer

The Hedgehog (Hh) signaling pathway is a crucial regulator of cell differentiation, proliferation, and tissue patterning during embryonic development. In adult tissues, its activity is normally suppressed. However, aberrant reactivation of the Hh pathway has been implicated in the pathogenesis of numerous cancers, including medulloblastoma, basal cell carcinoma, glioblastoma, and cancers of the pancreas, breast, and colon.[1][2]

The canonical Hh pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the transmembrane receptor Patched (PTCH). In the absence of a ligand, PTCH inhibits the activity of a second transmembrane protein, Smoothened (SMO). Ligand binding to PTCH relieves this inhibition, allowing SMO to transduce the signal downstream. This ultimately leads to the activation and nuclear translocation of the GLI family of transcription factors (GLI1, GLI2, and GLI3), which regulate the expression of target genes involved in cell proliferation, survival, and angiogenesis.

Cyclopamine, a naturally occurring steroidal alkaloid, was one of the first identified inhibitors of the Hh pathway.[1] It exerts its effect by directly binding to and inhibiting SMO.[2] this compound is a synthetic derivative of cyclopamine with significantly increased potency.[3] Its superior pharmacological properties make it a valuable tool for preclinical research into the therapeutic potential of Hh pathway inhibition.

Mechanism of Action of this compound

This compound inhibits the Hedgehog signaling pathway by directly binding to the seven-transmembrane domain of the Smoothened (SMO) protein.[4] This binding event prevents the conformational changes in SMO that are necessary for downstream signal transduction, effectively blocking the activation of the GLI transcription factors. The inhibitory concentration (IC50) of this compound in Shh-LIGHT2 assays is approximately 20 nM, demonstrating its high potency.[4]

Caption: Hedgehog Signaling Pathway and the inhibitory action of this compound.

Quantitative Data on In Vivo Tumor Growth Inhibition

The following tables summarize the quantitative effects of this compound and its parent compound, cyclopamine, on tumor growth in various preclinical cancer models.

Table 1: In Vivo Efficacy of this compound and Cyclopamine on Tumor Growth

| Cancer Type | Animal Model | Compound | Dosage | Administration Route | Tumor Growth Inhibition | Reference(s) |

| Medulloblastoma | Nude mouse allograft | Cyclopamine | 0.63 or 1.25 mg/day | Subcutaneous | Dose-dependent tumor regression.[5] | [5] |

| Medulloblastoma | Ptch1+/- mouse | Cyclopamine | 40 mg/kg/day | Subcutaneous | Significant reduction in the incidence and area of proliferative lesions.[6] | [6] |

| Medulloblastoma | Nude mouse xenograft (DAOY) | Cyclopamine | 16 µM (pre-treatment of cells) | Subcutaneous | Significant inhibition of tumor growth.[7] | [7] |

| Medulloblastoma | Nude mouse xenograft (D283) | Cyclopamine | 20 µM (pre-treatment of cells) | Subcutaneous | Significant inhibition of tumor growth.[7] | [7] |

| Basal Cell Carcinoma | Krt6a-cre: Ptch1neo/neo mice | This compound | Not specified | Topical | Reduced tumor area by more than half.[8] | [8] |

| Hepatocellular Carcinoma | C57BL/6 mouse xenograft | Cyclopamine | 30 mg/kg/day for 10 days | Intraperitoneal | Statistically significant decrease in tumor size.[9] | [9] |

| Islet Cell Tumor | Rip1Tag2 transgenic mouse | Cyclopamine | 25 mg/kg/day | Not specified | Reduced tumor volume and prolonged median survival from 102 to 124 days.[10] | [10] |

| Glioblastoma | Athymic mice xenograft | Cyclopamine | Not specified | Intracranial | Injected cells no longer able to form tumors.[11] | [11] |

Table 2: In Vitro Potency of Cyclopamine and its Derivatives

| Cell Line/Assay | Compound | IC50 | Reference(s) |

| Shh-LIGHT2 | This compound | 20 nM | [4] |

| Shh-LIGHT2 | Cyclopamine | 300 nM | [8] |

| Motor Neuron Differentiation | Cyclopamine Tartrate | 50 nM | [8] |

Detailed Experimental Protocols

This section provides a synthesized protocol for in vivo studies using this compound, based on methodologies reported in the cited literature.

Animal Models

-

Nude Mice (Athymic): Commonly used for subcutaneous or orthotopic xenografts of human cancer cell lines.[5][7][12]

-

Genetically Engineered Mouse Models (GEMMs): Such as Ptch1+/- mice for medulloblastoma or Rip1Tag2 mice for islet cell tumors, which spontaneously develop tumors due to genetic modifications.[6][10]

Tumor Cell Preparation and Implantation (for Xenograft Models)

-

Cell Culture: Human cancer cell lines (e.g., DAOY, D283 Med for medulloblastoma) are cultured in appropriate media and conditions to reach 80% confluency.[7]

-

Cell Harvesting: Cells are detached using trypsin/EDTA, washed with phosphate-buffered saline (PBS), and counted using a hemocytometer. Cell viability should be assessed using trypan blue exclusion.[7]

-

Cell Suspension: Resuspend the required number of cells (e.g., 4-10 million cells) in 200 µL of a suitable medium, which may be mixed with Matrigel to improve tumor take rate.[7]

-

Subcutaneous Injection: Anesthetize the mouse. Inject the cell suspension subcutaneously into the flank of the nude mouse using a 27-gauge needle.[7][12]

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumor with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.[12]

This compound Preparation and Administration

-

Preparation of this compound Solution: Due to its poor water solubility, this compound is typically dissolved in a vehicle such as dimethyl sulfoxide (B87167) (DMSO) or a solution of 2-hydroxypropyl-β-cyclodextrin (HPBCD) in a sodium phosphate/citrate buffer.[13]

-

Administration Routes and Dosages:

-

Intraperitoneal (i.p.) Injection: A common route for systemic delivery. Dosages in studies with the parent compound cyclopamine range from 10 to 30 mg/kg/day.[9]

-

Subcutaneous (s.c.) Injection: Another option for systemic administration. Dosages for cyclopamine have been reported up to 40 mg/kg/day.[6]

-

Oral Gavage (p.o.): Less common due to potential bioavailability issues, but has been used for cyclopamine.[13]

-

Topical Application: For skin cancer models, a solution in 70% ethanol (B145695) can be applied directly to the tumor area.[8]

-

Osmotic Pumps: For continuous infusion and maintenance of steady-state plasma concentrations.[13]

-

Endpoint Analysis

-

Tumor Volume and Weight: At the end of the study, euthanize the animals, and excise and weigh the tumors.

-

Histological Analysis: Fix tumors in 4% paraformaldehyde, embed in paraffin, and section for hematoxylin (B73222) and eosin (B541160) (H&E) staining to assess tumor morphology.

-

Immunohistochemistry (IHC): Stain tumor sections for markers of proliferation (e.g., Ki67) and apoptosis (e.g., cleaved caspase-3) to evaluate the cellular effects of the treatment.[14]

-

Quantitative Real-Time PCR (qRT-PCR): Extract RNA from tumor tissue to analyze the expression of Hh pathway target genes (e.g., GLI1, PTCH1) to confirm pathway inhibition.[9][15]

-

RNA Extraction: Use a standard RNA extraction kit according to the manufacturer's instructions.

-

cDNA Synthesis: Reverse transcribe the RNA into cDNA.

-

qPCR: Perform qPCR using SYBR Green or TaqMan probes with primers specific for the target genes and a housekeeping gene for normalization.[15]

-

-

Survival Analysis: Monitor a cohort of animals over a longer period to assess the impact of treatment on overall survival.[10][14]

Caption: A generalized experimental workflow for in vivo studies of this compound.

Conclusion

This compound is a highly potent inhibitor of the Hedgehog signaling pathway with demonstrated in vivo efficacy in various preclinical cancer models. The data summarized in this guide highlights its ability to significantly reduce tumor growth and, in some cases, prolong survival. The detailed experimental protocols provided offer a foundation for researchers to design and execute robust in vivo studies to further investigate the therapeutic potential of this compound and other Hedgehog pathway inhibitors. As our understanding of the role of the Hedgehog pathway in cancer continues to grow, targeted inhibitors like this compound will remain invaluable tools in the development of novel and more effective cancer therapies.

References

- 1. Medulloblastoma growth inhibition by hedgehog pathway blockade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of Hedgehog signaling by direct binding of cyclopamine to Smoothened - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chm.bris.ac.uk [chm.bris.ac.uk]

- 4. Inhibition of Hedgehog signaling by direct binding of cyclopamine to Smoothened - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2024.sci-hub.st [2024.sci-hub.st]

- 6. Inhibitory potential of postnatal treatment with cyclopamine, a hedgehog signaling inhibitor, on medulloblastoma development in Ptch1 heterozygous mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scholars.direct [scholars.direct]

- 8. Tumor shrinkage by cyclopamine tartrate through inhibiting hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. Hedgehog inhibition with cyclopamine represses tumor growth and prolongs survival in a transgenic mouse model of islet cell tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cyclopamine-Mediated Hedgehog Pathway Inhibition Depletes Stem-Like Cancer Cells in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Tumorigenicity Assay in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Dose- and Route-Dependent Teratogenicity, Toxicity, and Pharmacokinetic Profiles of the Hedgehog Signaling Antagonist Cyclopamine in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Molecular Therapy Targeting Sonic Hedgehog and Hepatocyte Growth Factor Signaling in a Mouse Model of Medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. escholarship.org [escholarship.org]

Cyclopamine-KAAD: A Technical Guide for Developmental Biology Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Cyclopamine-KAAD, a potent and specific inhibitor of the Sonic Hedgehog (Shh) signaling pathway. This document details its mechanism of action, presents key quantitative data, and offers detailed experimental protocols for its application in developmental biology research.

Introduction to this compound

This compound is a synthetic derivative of the naturally occurring steroidal alkaloid, cyclopamine (B1684311). It was developed to improve upon the solubility and potency of its parent compound.[1] As a highly specific antagonist of the Smoothened (Smo) receptor, this compound has become an invaluable tool for investigating the intricate roles of the Hedgehog (Hh) signaling pathway in embryonic development, tissue patterning, and cell differentiation.[2] Aberrant Hh signaling is implicated in various developmental disorders and cancers, making its inhibitors, like this compound, crucial for both basic research and therapeutic development.[3]

Mechanism of Action

This compound exerts its inhibitory effect by directly binding to the heptahelical bundle of the Smoothened (Smo) protein, a key transducer of the Hh signal.[4] In the absence of a Hedgehog ligand (such as Sonic Hedgehog, Shh), the Patched (Ptch) receptor tonically inhibits Smo, preventing its localization to the primary cilium and keeping the signaling pathway inactive. When a Hh ligand binds to Ptch, this inhibition is relieved, allowing Smo to translocate to the primary cilium and initiate a downstream signaling cascade. This cascade culminates in the activation of the Gli family of transcription factors (Gli1, Gli2, and Gli3), which then translocate to the nucleus to regulate the expression of Hh target genes.[5][6][7]

This compound binds to Smo, locking it in an inactive conformation and preventing its ciliary accumulation, even in the presence of Hh ligand or in cells with a mutated, constitutively active Ptch.[4] This effectively blocks the entire downstream signaling cascade, leading to the suppression of Gli-mediated transcription.

Quantitative Data

The potency of this compound has been quantified in various cell-based assays. The half-maximal inhibitory concentration (IC50) is a key metric for its efficacy.

| Cell Line/Assay System | IC50 (nM) | Notes |

| Shh-LIGHT2 | 20 | A mouse NIH/3T3 cell line with a stably integrated Gli-responsive firefly luciferase reporter.[8] |

| p2Ptch-/- cells | 50 | Mouse embryonic fibroblasts with a homozygous null mutation in the Ptch1 gene, leading to constitutive Hh pathway activation.[8] |

| SmoA1-LIGHT cells | 500 | Cells expressing a constitutively active mutant of Smoothened (SmoA1).[8] |

| Shh-LIGHT2 (purmorphamine-stimulated) | 100 | Pathway activated by the Smo agonist purmorphamine.[9] |

| Purmorphamine-induced pathway activation | 3 | Inhibition of pathway activation induced by 1 µM purmorphamine.[9] |

Signaling Pathway and Experimental Workflow Diagrams

Sonic Hedgehog (Shh) Signaling Pathway and the Action of this compound

Caption: The Sonic Hedgehog signaling pathway with and without ligand, and the inhibitory action of this compound on Smoothened.

Experimental Workflow for Assessing Hh Pathway Inhibition

Caption: A generalized workflow for a cell-based luciferase reporter assay to quantify Hedgehog pathway inhibition.

Experimental Protocols

Preparation and Storage of this compound Stock Solutions

Proper handling and storage of this compound are critical for maintaining its activity.

-

Reconstitution: this compound is typically supplied as a solid. Reconstitute in a suitable solvent such as DMSO to create a high-concentration stock solution (e.g., 5 mg/mL).[10] Use of a newly opened, anhydrous DMSO is recommended as the compound is hygroscopic.[9]

-

Storage: Following reconstitution, aliquot the stock solution into single-use volumes and store at -20°C.[8] Stock solutions are generally stable for up to two weeks at -20°C. For longer-term storage, aliquots can be kept at -70°C or -80°C for up to six months.[9][11] Protect from light.[8] Avoid repeated freeze-thaw cycles.[11]

In Vitro Hedgehog Pathway Inhibition Assay (Luciferase Reporter Assay)

This protocol is adapted for the Shh-LIGHT2 cell line, which contains a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase for normalization.

Materials:

-

Shh-LIGHT2 cells (or other suitable Gli-luciferase reporter cell line like NIH/3T3)

-

Complete culture medium (e.g., DMEM with 10% calf serum)

-

Low-serum medium (e.g., DMEM with 0.5% calf serum)

-

This compound stock solution (in DMSO)

-

Hedgehog pathway agonist (e.g., Shh-N conditioned medium or a small molecule agonist like SAG)

-

96-well white, clear-bottom tissue culture plates

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

-

Cell Plating: Seed Shh-LIGHT2 cells into a 96-well plate at a density that will allow them to reach confluence on the day of the assay. Culture in complete medium.[12][13]

-

Serum Starvation: Once confluent, replace the complete medium with low-serum medium and incubate for 16-24 hours. This enhances the responsiveness of the cells to Hh signaling.[14]

-

Compound Addition: Prepare serial dilutions of this compound in low-serum medium. Also prepare a vehicle control (DMSO at the same final concentration as the highest this compound concentration). Remove the medium from the cells and add the diluted compounds.[12]

-

Pathway Activation: Immediately add the Hh pathway agonist (e.g., Shh-N conditioned medium or SAG at a final concentration of 100 nM) to all wells except for the negative control wells.[12][14]

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.[12]

-

Cell Lysis: Remove the medium and lyse the cells according to the manufacturer's protocol for the dual-luciferase reporter assay system (e.g., using a passive lysis buffer).[13]

-

Luminescence Measurement: Transfer the cell lysate to an opaque luminometer plate and measure both firefly and Renilla luciferase activity using a luminometer.[12]

-

Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Calculate the percent inhibition of Hh pathway activity for each concentration of this compound relative to the agonist-treated control. Determine the IC50 value by fitting the data to a dose-response curve.[12]

In Vivo Administration in Model Organisms

The use of this compound in vivo requires careful consideration of the model organism, dosage, and administration route.

Chick Embryo Model:

-

Administration: Cyclopamine can be administered to chick embryos in ovo. This typically involves windowing the egg and directly applying a solution containing the desired concentration of the inhibitor.[15]

-

Dosage: Effective concentrations can range from 0.125 to 1.0 mg per embryo, depending on the developmental stage and the desired effect.[15]

-

Analysis: Embryos can be harvested at various time points post-treatment for morphological analysis, in situ hybridization for Hh target genes (e.g., Ptch1), or immunohistochemistry.[15]

Mouse Model:

-

Administration: Due to rapid clearance and potential toxicity with bolus injections, continuous infusion via osmotic pumps is an effective method for maintaining a steady-state concentration of cyclopamine in mice. Oral gavage and intraperitoneal injections are also used but may result in more variable exposure.

-

Dosage: For osmotic pump infusion, a dose of 160 mg/kg/day has been shown to achieve a teratogenic serum concentration of approximately 2 µM.[16]

-

Analysis: Similar to the chick model, embryos can be collected for analysis of developmental defects and molecular markers of Hh pathway activity.

Quantitative PCR (qPCR) for Hh Target Gene Expression

This protocol allows for the quantification of changes in the expression of Hh target genes, such as Gli1 and Ptch1, in response to this compound treatment.

Materials:

-

Cells or tissues treated with this compound and appropriate controls

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green-based)

-

Primers for target genes (Gli1, Ptch1) and a housekeeping gene (e.g., β-actin, GAPDH)

-

qPCR instrument

Procedure:

-

RNA Extraction: Isolate total RNA from the treated and control samples using a commercial RNA extraction kit, following the manufacturer's instructions.

-

cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit.[1]

-

qPCR Reaction Setup: Prepare the qPCR reactions in triplicate for each sample and primer set. Each reaction should contain cDNA, forward and reverse primers, and qPCR master mix.[1]

-

qPCR Run: Perform the qPCR on a suitable instrument using a standard thermal cycling protocol, including an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension, and a final melting curve analysis to ensure product specificity.[1]

-

Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the expression of the housekeeping gene.[4] Compare the expression levels in this compound-treated samples to the vehicle-treated controls.

Conclusion

This compound is a powerful and specific tool for the study of Hedgehog signaling in developmental biology. Its enhanced potency and solubility over cyclopamine make it a preferred choice for both in vitro and in vivo applications. By understanding its mechanism of action and employing robust experimental protocols, researchers can effectively dissect the multifaceted roles of the Hedgehog pathway in normal development and disease. This guide provides a foundational framework for the successful implementation of this compound in the laboratory.

References

- 1. Quantitative PCR-based Assay to Measure Sonic Hedgehog Signaling in Cellular Model of Ciliogenesis [jove.com]

- 2. chm.bris.ac.uk [chm.bris.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. A schematic diagram for the hedgehog (HH) signaling pathway [pfocr.wikipathways.org]

- 6. researchgate.net [researchgate.net]

- 7. Hedgehog signaling pathway - Wikipedia [en.wikipedia.org]

- 8. merckmillipore.com [merckmillipore.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. ≥70% (sum of two isomers, HPLC), solid, Hedgehog signaling inhibitor, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]

- 11. ≥70% (sum of two isomers, HPLC), liquid, Hedgehog signaling inhibitor, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]

- 12. benchchem.com [benchchem.com]

- 13. web.stanford.edu [web.stanford.edu]

- 14. Characterization of Smoothened Phosphorylation and Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pancreas development is promoted by cyclopamine, a Hedgehog signaling inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Dose- and route-dependent teratogenicity, toxicity, and pharmacokinetic profiles of the hedgehog signaling antagonist cyclopamine in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Potency of a Hedgehog Inhibitor: A Technical Guide to the Structure-Activity Relationship of Cyclopamine-KAAD

For Immediate Release

A Deep Dive into the Molecular Interactions Governing a Potent Anti-Cancer Agent

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of KAAD-cyclopamine, a potent and more soluble derivative of the naturally occurring Hedgehog (Hh) signaling pathway inhibitor, cyclopamine (B1684311). This document is intended for researchers, scientists, and drug development professionals engaged in oncology and developmental biology, offering a comprehensive overview of the core principles that dictate the inhibitory activity of this class of molecules against the Smoothened (SMO) receptor.

The aberrant activation of the Hedgehog signaling pathway is a critical driver in the development and progression of various cancers, including basal cell carcinoma and medulloblastoma.[1][2] Cyclopamine, a steroidal alkaloid isolated from Veratrum californicum, was the first identified inhibitor of this pathway, exerting its effect through direct binding to the seven-transmembrane protein Smoothened (SMO).[1][2] However, its limited solubility and moderate potency spurred the development of analogs with improved pharmaceutical properties. KAAD-cyclopamine emerged as a significantly more potent derivative, exhibiting a roughly 10 to 20-fold increase in biological activity. This guide will dissect the structural modifications that confer this enhanced activity, present key quantitative data, detail relevant experimental protocols, and visualize the underlying biological and experimental frameworks.

The Hedgehog Signaling Pathway: A Visual Overview

The Hedgehog signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis.[3] Its dysregulation can lead to uncontrolled cell growth and tumor formation. The pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the Patched (PTCH1) receptor. In the absence of a ligand, PTCH1 inhibits the activity of SMO. Ligand binding to PTCH1 relieves this inhibition, allowing SMO to transduce the signal downstream, ultimately leading to the activation of the GLI family of transcription factors and the expression of target genes.[3][4][5]

References

- 1. Inhibition of Hedgehog signaling by direct binding of cyclopamine to Smoothened - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural basis for Smoothened receptor modulation and chemoresistance to anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. A schematic diagram for the hedgehog (HH) signaling pathway [pfocr.wikipathways.org]

- 5. researchgate.net [researchgate.net]

The Modulatory Effect of Cyclopamine-KAAD on Smoothened Conformation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is implicated in the pathogenesis of various cancers, making it a key target for therapeutic intervention. The G protein-coupled receptor (GPCR)-like protein Smoothened (SMO) is the central transducer of the Hh signal. Cyclopamine (B1684311), a naturally occurring steroidal alkaloid, and its potent derivative, Cyclopamine-KAAD, are specific inhibitors of the Hh pathway that act by directly binding to SMO. This technical guide provides an in-depth analysis of the interaction between this compound and SMO, focusing on the induced conformational changes and the methodologies used to study these effects.

Introduction to the Hedgehog Signaling Pathway and the Role of Smoothened

The Hedgehog signaling pathway is a highly conserved signal transduction cascade essential for embryonic patterning and adult tissue maintenance.[1][2] In the absence of Hh ligands, the transmembrane receptor Patched (PTCH) inhibits the activity of Smoothened (SMO), a seven-transmembrane protein.[2] This inhibition prevents the downstream activation of the GLI family of transcription factors (GLI1, GLI2, and GLI3).[1] Upon binding of a Hh ligand (e.g., Sonic Hedgehog, Shh) to PTCH, the inhibition on SMO is relieved.[3] Activated SMO then transduces a signal that ultimately leads to the activation of GLI transcription factors, which translocate to the nucleus and induce the expression of Hh target genes.[1][3] Dysregulation of this pathway, often through mutations in PTCH or SMO, can lead to constitutive signaling and is associated with various cancers, including basal cell carcinoma and medulloblastoma.[2][4]

This compound: A Potent Antagonist of Smoothened

Cyclopamine is a plant-derived steroidal alkaloid known for its teratogenic and antitumor properties, which stem from its ability to specifically inhibit the Hh pathway.[5] this compound is a synthetic derivative of cyclopamine with improved potency and solubility.[6][7] Both compounds exert their inhibitory effect by directly binding to the heptahelical bundle of SMO.[5][8] This binding antagonizes SMO function, even in cells with inactivating mutations in PTCH or activating mutations in SMO, highlighting its potential as a therapeutic agent.[4]

Quantitative Analysis of this compound Interaction with Smoothened

The potency and binding affinity of this compound for SMO have been quantified using various cellular and biochemical assays. A summary of these quantitative data is presented in the table below.

| Parameter | Value | Assay | Cell Line | Reference |

| IC50 | 20 nM | Shh-LIGHT2 Luciferase Reporter Assay | Shh-LIGHT2 | [2][9] |

| IC50 | 3 nM | Purmorphamine-induced pathway activation | Not Specified | [10] |

| IC50 | 100 nM | Shh-LIGHT2 cells stimulated with purmorphamine | Shh-LIGHT2 | [10] |

| IC50 | 50 nM | Hh pathway inhibition | p2Ptch-/- cells | [9] |

| IC50 | 500 nM | Hh pathway inhibition | SmoA1-LIGHT cells | [9] |

| Apparent Kd | 23 nM | BODIPY-cyclopamine competition binding assay | COS-1 cells expressing Smo | [2] |

The Conformational Impact of this compound on Smoothened

The binding of this compound to the transmembrane domain of SMO induces a distinct conformational change in the receptor.[8][11] This alteration is central to its inhibitory mechanism. While SMO activation by Hh signaling or agonists like SAG is thought to promote an "active" conformation, this compound stabilizes an "inactive" or at least a signaling-incompetent state.[8]

Interestingly, the interaction is complex. While primarily an antagonist, under certain conditions, cyclopamine can induce a conformation in SMO that exhibits partial agonist properties, such as promoting the exit of a constitutively active, ER-retained SMO mutant (SmoA1) from the endoplasmic reticulum.[2][8] This suggests that cyclopamine-induced conformations may differ from both the fully active and the completely inactive states of the receptor. Molecular dynamics simulations have further elucidated this by showing that cyclopamine binding to the transmembrane domain (TMD) restricts the hydrophobic tunnel necessary for cholesterol transport and activation, thereby acting as an antagonist.[11]

Experimental Protocols for Studying the this compound-SMO Interaction

A variety of experimental techniques are employed to investigate the binding of this compound to SMO and the resulting conformational and functional changes.

Hedgehog Pathway Activity Assays

Luciferase Reporter Assay: This is a widely used method to quantify the transcriptional activity of the Hh pathway.[12][13]

-

Principle: Cells are engineered to express a luciferase reporter gene under the control of a GLI-responsive promoter. Activation of the Hh pathway leads to GLI-mediated transcription of the luciferase gene, and the resulting luminescence is measured.

-

Protocol Outline:

-

Cell Culture: NIH-3T3 cells stably expressing a Gli-dependent firefly luciferase reporter and a constitutively expressed Renilla luciferase (for normalization) are cultured to confluence in 96-well plates.[1][14]

-

Treatment: The cells are treated with an Hh pathway agonist (e.g., Shh-conditioned medium or a small molecule agonist like SAG) in the presence or absence of varying concentrations of this compound.[1]

-

Incubation: Cells are incubated for 24-30 hours to allow for reporter gene expression.[1][14]

-

Lysis and Measurement: Cells are lysed, and the firefly and Renilla luciferase activities are measured using a luminometer and a dual-luciferase assay kit.[1] The ratio of firefly to Renilla luminescence is calculated to determine the specific Hh pathway activity.

-

Ligand Binding Assays

BODIPY-Cyclopamine Binding Assay: This fluorescence-based assay is used to determine the binding affinity of ligands to SMO.[2][15]

-

Principle: A fluorescent derivative of cyclopamine, BODIPY-cyclopamine, binds to SMO. Unlabeled ligands, such as this compound, can compete for this binding, leading to a decrease in the fluorescent signal.

-

Protocol Outline:

-

Cell Transfection: HEK293 or COS-1 cells are transiently transfected with a SMO expression vector.[2][4]

-

Incubation with Ligands: The transfected cells are incubated with a fixed concentration of BODIPY-cyclopamine and varying concentrations of the competitor ligand (this compound).[4]

-

Analysis: The amount of cell-bound fluorescence is quantified using flow cytometry or fluorescence microscopy.[2][4] The data is then used to calculate the binding affinity (Kd) of the competitor ligand. A NanoBRET-based assay has also been developed for higher sensitivity and real-time analysis.[16]

-

Photoaffinity Labeling: This technique is used to demonstrate the direct binding of a ligand to its target protein.[2][17]

-

Principle: A derivative of cyclopamine is synthesized with a photo-reactive group (e.g., an aryl azide (B81097) or diazirine) and a tag (e.g., a radiolabel or a clickable alkyne group).[17][18] Upon UV irradiation, the photo-reactive group forms a covalent bond with the nearest amino acid residues of the binding protein.

-

Protocol Outline:

-

Probe Synthesis: A photoaffinity probe of cyclopamine is synthesized.[18]

-

Cell Treatment and Crosslinking: Cells expressing SMO are incubated with the photoaffinity probe. The cells are then exposed to UV light to induce covalent crosslinking.[2][19] A competition experiment with an excess of the parent compound is run in parallel to demonstrate specificity.[19]

-

Enrichment and Identification: The labeled proteins are enriched using the tag (e.g., streptavidin beads for a biotin (B1667282) tag) and identified by techniques such as SDS-PAGE and mass spectrometry.[18][19]

-

Smoothened Conformation and Localization Assays

Immunofluorescence and Microscopy: These methods are used to visualize the subcellular localization of SMO.[3][5]

-

Principle: Antibodies specific to SMO or an epitope tag fused to SMO are used to label the protein within cells. The localization is then visualized using fluorescence microscopy.

-

Protocol Outline:

-

Cell Culture and Treatment: Cells expressing tagged SMO (e.g., YFP-Smo or SNAP-tag-Smo) are cultured on coverslips and treated with Hh agonists and/or this compound.[3]

-

Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent like Triton X-100.

-

Antibody Staining: Cells are incubated with a primary antibody against the tag, followed by a fluorescently labeled secondary antibody.

-

Imaging: The subcellular localization of SMO, particularly its presence in the primary cilium (a key site for Hh signaling), is observed using confocal microscopy.[3][5]

-

Visualizing the Molecular Interactions and Experimental Workflows

Hedgehog Signaling Pathway

Caption: Simplified Hedgehog signaling pathway and the inhibitory action of this compound.

Experimental Workflow: Luciferase Reporter Assay

Caption: Workflow for assessing Hh pathway inhibition using a luciferase reporter assay.

Experimental Workflow: BODIPY-Cyclopamine Binding Assay

Caption: Workflow for determining the binding affinity of this compound to SMO.

Conclusion

This compound is a potent and specific inhibitor of the Hedgehog signaling pathway that acts through direct binding to the Smoothened receptor. This interaction induces a conformational change in SMO, preventing its activation and subsequent downstream signaling. The quantitative analysis of its binding affinity and inhibitory concentration, coupled with detailed experimental methodologies, provides a robust framework for its use as a research tool and a potential therapeutic agent. The continued study of the precise conformational states induced by this compound and other SMO modulators will be crucial for the development of next-generation Hedgehog pathway inhibitors for the treatment of cancer and other diseases driven by aberrant Hh signaling.

References

- 1. web.stanford.edu [web.stanford.edu]

- 2. Inhibition of Hedgehog signaling by direct binding of cyclopamine to Smoothened - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lateral transport of Smoothened from the plasma membrane to the membrane of the cilium - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Glucocorticoid Compounds Modify Smoothened Localization and Hedgehog Pathway Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chm.bris.ac.uk [chm.bris.ac.uk]

- 7. Hedgehog signaling pathway and its targets for treatment in basal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cyclopamine modulates smoothened receptor activity in a binding position dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 9. merckmillipore.com [merckmillipore.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. The Hedgehog-induced Smoothened conformational switch assembles a signaling complex that activates Fused by promoting its dimerization and phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells | Springer Nature Experiments [experiments.springernature.com]

- 13. researchgate.net [researchgate.net]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. A NanoBRET-Based Binding Assay for Smoothened Allows Real-time Analysis of Ligand Binding and Distinction of Two Binding Sites for BODIPY-cyclopamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A simple photo-affinity labeling protocol - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 18. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Identification of Small Molecule-binding Proteins in a Native Cellular Environment by Live-cell Photoaffinity Labeling - PMC [pmc.ncbi.nlm.nih.gov]

From Cyclopic Lambs to Cancer Clinics: A Technical History of Cyclopamine and Its Derivatives in Oncology

A comprehensive overview of the serendipitous discovery of a potent teratogen and its evolution into a targeted cancer therapeutic, detailing the scientific journey from initial observations to the development of clinically approved Hedgehog pathway inhibitors.

Executive Summary

The story of cyclopamine (B1684311) is a remarkable example of how astute observation in veterinary science can translate into a targeted therapy for human cancers. This technical guide chronicles the history of cyclopamine, from its discovery as the causative agent of cyclopia in lambs to the development and clinical application of its derivatives as potent inhibitors of the Hedgehog (Hh) signaling pathway.[1][2][3][4] We will delve into the molecular mechanisms of cyclopamine's action, the synthetic efforts to create more drug-like analogs, and the experimental methodologies that have underpinned this area of research. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important class of anti-cancer agents.

The Serendipitous Discovery of a Teratogen

In the 1950s, sheep ranchers in Idaho observed a startling phenomenon: episodic outbreaks of lambs born with severe craniofacial malformations, most notably a single, central eye, a condition known as cyclopia.[1] This led to an investigation by the United States Department of Agriculture (USDA) to identify the cause. Their research ultimately pointed to the ingestion of the wild corn lily, Veratrum californicum, by pregnant ewes.[1][3][4] In the late 1960s, the steroidal alkaloid responsible for these teratogenic effects was isolated from the plant and named cyclopamine.[2][3] For decades, the precise mechanism of cyclopamine's action remained a scientific puzzle.

Unraveling the Mechanism: Inhibition of the Hedgehog Signaling Pathway

The mystery of cyclopamine's teratogenic effects began to unravel with the discovery and characterization of the Hedgehog (Hh) signaling pathway, a crucial regulator of embryonic development.[5][6][7][8] The Hh pathway, first identified in the fruit fly Drosophila melanogaster, is highly conserved in vertebrates and plays a pivotal role in cell growth, differentiation, and tissue patterning.[6][8]

Subsequent research revealed that cyclopamine exerts its effects by directly inhibiting a key component of the Hh pathway, the G protein-coupled receptor-like protein Smoothened (SMO).[1][7][9] In the absence of a Hedgehog ligand, the transmembrane receptor Patched (PTCH) inhibits SMO activity.[5][10][11] When a Hedgehog ligand binds to PTCH, this inhibition is relieved, allowing SMO to transduce a signal downstream, ultimately leading to the activation of the GLI family of transcription factors (GLI1, GLI2, and GLI3).[5][11] Activated GLI proteins translocate to the nucleus and induce the expression of Hh target genes that regulate cell proliferation and survival.[6][7] Cyclopamine was found to bind directly to the heptahelical bundle of SMO, locking it in an inactive conformation and thereby blocking the entire signaling cascade.[9][12]

From Teratogen to Anti-Cancer Agent: A New Paradigm

The realization that cyclopamine inhibits a key developmental pathway led to a paradigm shift in cancer research. Aberrant activation of the Hh signaling pathway has been implicated in the development and progression of various cancers, including basal cell carcinoma, medulloblastoma, and certain types of pancreatic, breast, colon, and lung cancers.[6][13][14] This aberrant signaling can be ligand-independent, caused by mutations in PTCH or SMO, or ligand-dependent, driven by overexpression of Hh ligands in an autocrine or paracrine manner.[13]

The discovery of cyclopamine's inhibitory effect on SMO provided a powerful tool to probe the role of the Hh pathway in cancer and presented a novel therapeutic strategy.[15] Early studies demonstrated that cyclopamine could inhibit the growth of tumor cells with aberrant Hh signaling both in vitro and in vivo.[4][16] For instance, treatment with cyclopamine was shown to induce tumor remission in a genetic mouse model of medulloblastoma.

The Development of Cyclopamine Derivatives: Overcoming the Limitations

Despite its potent activity, cyclopamine itself possessed several limitations that hindered its clinical development, including poor aqueous solubility, metabolic instability, and moderate in vivo activity.[17][18] This spurred significant efforts in medicinal chemistry to develop semi-synthetic derivatives of cyclopamine with improved pharmacokinetic and pharmacodynamic properties.[19][20][21]

These efforts focused on modifying the cyclopamine scaffold to enhance solubility, increase potency, and improve oral bioavailability. One of the early successful derivatives was KAAD-cyclopamine, which exhibited a 10- to 20-fold increase in biological potency.[20] Further research led to the development of a new generation of SMO inhibitors with significantly improved drug-like properties. A notable example is saridegib (B1684313) (IPI-926), a cyclopamine derivative that advanced into clinical trials.[18][22] The development of these derivatives highlighted the potential of targeting the Hh pathway for cancer therapy and paved the way for the creation of fully synthetic SMO inhibitors.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on cyclopamine and its derivatives, providing a comparative overview of their activity in different cancer models.

Table 1: In Vitro Activity of Cyclopamine and Derivatives in Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 | Reference |

| Cyclopamine | Various | - | 46 nM (Hh cell assay) | [5] |

| Cyclopamine | MCF-7 | Breast Cancer | ~10-20 µM (growth inhibition) | [23][24] |

| Cyclopamine | MDA-MB-231 | Breast Cancer | ~10-20 µM (growth inhibition) | [23][24] |

| KAAD-cyclopamine | SmoA1-LIGHT2 cells | - | ~1.5 µM (luciferase inhibition) | [25] |

| Acylguanidine derivative | - | Colon Cancer | 0.02 µM (GLI-luciferase assay) | [26] |

| Compound 7_3d3 | - | - | 0.4 ± 0.1 µM (cellular assay) | [27] |

Table 2: In Vivo Efficacy of Cyclopamine and Derivatives in Xenograft Models

| Compound | Cancer Model | Dosing | Outcome | Reference |

| Cyclopamine | Pancreatic adenocarcinoma xenograft | 1.2 mg | Blocked tumor formation | [5] |

| Cyclopamine | Pancreatic tumor xenograft | Not specified | Improved nanotherapeutic efficacy | [28] |

| Cyclopamine + Paclitaxel | Breast cancer xenograft | Not specified | Decreased tumor growth, increased apoptosis | [29] |

| Vismodegib (GDC-0449) | Medulloblastoma mouse model | Not specified | Tumor reduction, prolonged survival | [22] |

| Sonidegib (LDE-225) | Medulloblastoma mouse model | Not specified | Tumor reduction, prolonged survival | [22] |

| Saridegib (IPI-926) | Medulloblastoma mouse model | Not specified | Tumor reduction, prolonged survival | [22] |

Key Experimental Protocols

The following sections provide an overview of the methodologies for key experiments cited in the research of cyclopamine and its derivatives.

Cell-Based Gli-Luciferase Reporter Assay

This assay is a standard method for quantifying Hh pathway activity.[11]

-

Principle: Cells are engineered to express a luciferase reporter gene under the control of a GLI-responsive promoter. Activation of the Hh pathway leads to GLI-mediated transcription of the luciferase gene, resulting in light emission upon addition of a substrate. Inhibitors of the pathway will reduce the luciferase signal.

-

Methodology:

-

Cell Culture: Use a suitable cell line, such as Shh-LIGHT2 cells, which are NIH/3T3 cells stably transfected with a GLI-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control.

-

Treatment: Plate cells in a multi-well format and treat with a Hh pathway agonist (e.g., Sonic Hedgehog ligand, SHH) in the presence or absence of varying concentrations of the test compound (e.g., cyclopamine or its derivatives).

-

Lysis and Reporter Assay: After an appropriate incubation period (e.g., 24-48 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for variations in cell number and transfection efficiency. Calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the agonist-induced luciferase activity.

-

Cell Viability and Proliferation Assays

These assays are used to assess the cytotoxic and cytostatic effects of Hh pathway inhibitors on cancer cells.

-

Principle: Colorimetric or fluorometric assays are used to measure the metabolic activity or total biomass of a cell population, which is proportional to the number of viable cells.

-

Methodology (MTT Assay):

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate and allow them to adhere overnight.[23]

-

Treatment: Treat the cells with various concentrations of the test compound for different time points (e.g., 24, 48, 72 hours).[23]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization and Measurement: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

-

In Vivo Tumor Xenograft Models

These models are essential for evaluating the anti-tumor efficacy of Hh pathway inhibitors in a living organism.[30]

-

Principle: Human tumor cells are implanted into immunocompromised mice, and the effect of the test compound on tumor growth is monitored over time.

-

Methodology:

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., pancreatic or breast cancer cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).[5][30]

-

Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.[30]

-

Treatment Administration: Administer the test compound (e.g., cyclopamine derivative) or vehicle control to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.[30]

-

Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.[30]

-

Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis). Compare the tumor growth rates between the treated and control groups to determine the anti-tumor efficacy.

-

Conclusion and Future Directions

The journey of cyclopamine from a sheep teratogen to a progenitor of targeted cancer therapies is a testament to the power of interdisciplinary scientific inquiry. The elucidation of its mechanism of action as a potent inhibitor of the Hedgehog signaling pathway has not only provided a valuable research tool but has also opened up a new avenue for the treatment of cancers driven by aberrant Hh signaling. The development of cyclopamine derivatives and second-generation, fully synthetic SMO inhibitors has overcome the limitations of the natural product, leading to clinically approved drugs that have improved outcomes for patients with certain types of cancer.

Future research in this area will likely focus on several key aspects: overcoming mechanisms of resistance to SMO inhibitors, exploring the role of the Hh pathway in the tumor microenvironment and cancer stem cells, and developing novel inhibitors that target downstream components of the pathway to address resistance and potentially broaden the therapeutic applications of Hh pathway modulation in oncology. The legacy of the cyclopic lambs of Idaho continues to inspire the development of innovative and life-saving cancer treatments.

References

- 1. I only have eye for ewe: the discovery of cyclopamine and development of Hedgehog pathway-targeting drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Cyclopamine: from cyclops lambs to cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Of embryos and tumors: Cyclopia and the relevance of mechanistic teratology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. The role of the Hedgehog signaling pathway in cancer: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hedgehog signaling mechanism and role in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hedgehog Signaling in Cancer: A Prospective Therapeutic Target for Eradicating Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of Hedgehog signaling by direct binding of cyclopamine to Smoothened - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cancer-research-network.com [cancer-research-network.com]

- 11. benchchem.com [benchchem.com]

- 12. Cyclopamine modulates smoothened receptor activity in a binding position dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. [PDF] The role of the Hedgehog signaling pathway in cancer: A comprehensive review. | Semantic Scholar [semanticscholar.org]

- 15. eurekaselect.com [eurekaselect.com]

- 16. royalsocietypublishing.org [royalsocietypublishing.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Cyclopamine, a naturally occurring alkaloid, and its analogues may find wide applications in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis and anticancer activity studies of cyclopamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. chm.bris.ac.uk [chm.bris.ac.uk]

- 21. "Synthesis and anticancer activity studies of cyclopamine derivatives" by Jianjun Zhang, Massoud Garrossian et al. [digitalcommons.usu.edu]

- 22. taylorandfrancis.com [taylorandfrancis.com]

- 23. Cyclopamine is a novel Hedgehog signaling inhibitor with significant anti-proliferative, anti-invasive and anti-estrogenic potency in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Cyclopamine Inhibition of Human Breast Cancer Cell Growth Independent of Smoothened (Smo) - PMC [pmc.ncbi.nlm.nih.gov]